Lipophilicity Contrast: Lower LogP and LogD Versus 2-Ethyl-6-methyl-7-piperazinyl Analog
The target compound exhibits a markedly lower lipophilicity compared to its 2-ethyl-6-methyl-7-piperazinyl analog (CID 44820648), a compound identified in the NIH Molecular Libraries Program as an αIIbβ3 inhibitor scaffold . The XLogP3-AA value for the target is -0.6, whereas the 2-ethyl-6-methyl-7-piperazinyl analog records an XLogP3-AA of 0.7 . This 1.3-unit difference corresponds to a predicted ~20-fold lower octanol-water partition coefficient, indicating substantially greater aqueous solubility and potentially reduced non-specific binding in biological assays.
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 2-Ethyl-6-methyl-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CID 44820648): XLogP3-AA = 0.7 |
| Quantified Difference | Δ XLogP3-AA = -1.3 (target is 1.3 units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem 2021.05.07 release |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and reduced risk of non-specific protein binding, which is critical for users selecting building blocks for fragment-based drug discovery or aqueous-compatible library synthesis.
- [1] Probe Reports from the NIH Molecular Libraries Program: Continued examination of substituted 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones as inhibitors of the platelet αIIbβ3 receptor. NCBI Bookshelf, 2011. View Source
- [2] PubChem Compound Summaries for CID 17608186 and CID 44820648. National Center for Biotechnology Information (2026). View Source
